molecular formula C17H14ClF3N2O2 B3986840 1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol

1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol

Cat. No. B3986840
M. Wt: 370.8 g/mol
InChI Key: RIDFJEJRTBUANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, also known as CGP-7930, is a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are widely distributed throughout the central nervous system and play a key role in modulating neurotransmitter release. CGP-7930 has been used extensively in scientific research to study the physiological and biochemical effects of GABAB receptor antagonism.

Mechanism of Action

1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol acts as a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are widely distributed throughout the central nervous system. They are activated by the neurotransmitter GABA and play a key role in modulating neurotransmitter release. This compound binds to the GABAB receptor and prevents the activation of downstream signaling pathways, leading to a decrease in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Decreased neurotransmitter release: this compound inhibits the release of neurotransmitters such as glutamate and GABA.
2. Impaired synaptic plasticity: this compound has been shown to impair long-term potentiation, a form of synaptic plasticity that is believed to underlie learning and memory.
3. Alterations in behavior: this compound has been shown to alter behavior in animal models, including impairing spatial learning and memory.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective antagonist: this compound is a selective antagonist of the GABAB receptor, which allows for more specific and targeted experiments.
2. Well-characterized: this compound has been extensively studied and its effects are well-characterized, which allows for more accurate interpretation of experimental results.
Some of the limitations of this compound include:
1. Limited availability: this compound is not widely available and can be difficult to obtain.
2. Potential off-target effects: While this compound is a selective antagonist of the GABAB receptor, it is possible that it may have off-target effects that could confound experimental results.

Future Directions

There are a number of future directions for research involving 1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol. Some potential areas of research include:
1. Investigating the role of GABAB receptors in the development and progression of neurological and psychiatric disorders.
2. Developing more selective and potent GABAB receptor antagonists for use in experimental and therapeutic applications.
3. Examining the potential therapeutic applications of GABAB receptor antagonists in the treatment of neurological and psychiatric disorders.
4. Studying the effects of GABAB receptor antagonism on different neurotransmitter systems and pathways.

Scientific Research Applications

1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol has been used extensively in scientific research to study the physiological and biochemical effects of GABAB receptor antagonism. Some of the key research applications of this compound include:
1. Investigating the role of GABAB receptors in modulating neurotransmitter release.
2. Studying the effects of GABAB receptor antagonism on synaptic plasticity and learning and memory.
3. Examining the potential therapeutic applications of GABAB receptor antagonists in the treatment of neurological and psychiatric disorders.

properties

IUPAC Name

1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c18-11-4-3-5-13(8-11)25-10-12(24)9-23-15-7-2-1-6-14(15)22-16(23)17(19,20)21/h1-8,12,24H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDFJEJRTBUANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(COC3=CC(=CC=C3)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol

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